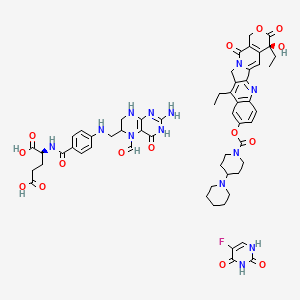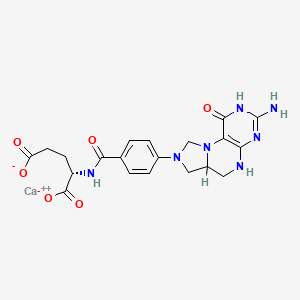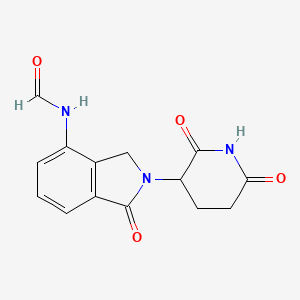
Gal-021
Overview
Description
GAL-021, also known as ENA-001, is a drug related to almitrine that acts as a respiratory stimulant . It is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It has been developed as a novel breathing control modulator .
Chemical Reactions Analysis
This compound has been found to decrease the amplitude of macroscopic Ca2±activated K+ current (IK (Ca)) in a concentration-dependent manner . It also results in a rightward shift in voltage dependence of the activation curve of BKCa channels .Physical And Chemical Properties Analysis
This compound is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner .Scientific Research Applications
Breathing Control Modulation : Gal-021 has been characterized as a breathing control modulator, showing efficacy in stimulating ventilation and attenuating opioid-induced respiratory depression in animal models without affecting opioid analgesia. This effect is believed to be predominantly mediated by the carotid body, in part by inhibiting KCa1.1 channels (Golder et al., 2015).
Effects on Ionic Currents : In pituitary tumor (GH3) cells, this compound was observed to decrease the amplitude of macroscopic Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner. The substance also suppressed M-type K+ current and mildly suppressed delayed-rectifier K+ current (Lu et al., 2020).
CO2 Chemosensitivity : Research has shown that this compound enhances CO2 chemosensitivity at plasma concentrations that do not stimulate baseline breathing. This suggests its potential utility in preventing opioid-induced respiratory depression and treating breathing disorders characterized by intermittent central apneas (Baby et al., 2013).
Use in Sleep Apnea : this compound, along with GAL-160, has shown efficacy in rat models of obstructive and central sleep apnea. They influence breathing control by acting as peripheral chemoreceptor modulators predominantly by inhibiting BK(Ca) mediated currents in glomus cells of the carotid body (Dallas et al., 2015).
Safety and Tolerability in Humans : A study assessing the single-dose safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers found it to be safe and generally well-tolerated. This compound stimulated ventilation at higher doses, suggesting its potential for further clinical use (McLeod et al., 2014).
Mechanism of Action
Target of Action
Gal-021, also known as ENA-001, primarily targets the BKCa potassium channel . This channel is a large conductance, voltage, and calcium-activated potassium channel that is fundamental in controlling the electrical activity of cells .
Mode of Action
This compound acts as a respiratory stimulant . Its mechanism of action is primarily thought to involve blocking the BKCa potassium channel . This blocking action decreases the amplitude of the macroscopic Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . The open-state probability of BKCa channels is markedly decreased with the addition of this compound .
Biochemical Pathways
The BKCa potassium channel contains response elements for CO, O2, and CO2 . Its blockage by this compound increases carotid body signaling, phrenic nerve activity, and respiratory drive . This action on the BKCa channel affects the biochemical pathways involved in the regulation of ventilation .
Pharmacokinetics
The pharmacokinetics of this compound are consistent with an acute care medication . It is administered intravenously, and its concentration rises rapidly during infusion and decreases initially rapidly (distribution t1/2 of 30 min) and then more slowly (terminal t1/2 of 5.6 h) .
Result of Action
This compound stimulates ventilation and/or attenuates opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .
Action Environment
The action of this compound is influenced by the environment within the body. For example, the ventilatory stimulation in rats is attenuated by carotid sinus nerve transection . This suggests that the intact carotid body is necessary for the full ventilatory effects of this compound . .
Safety and Hazards
Future Directions
GAL-021 has been developed as a novel breathing control modulator . It has entered clinical trials to assess effects on breathing control disorders such as drug (opioid)-induced respiratory depression and sleep apnea . The future directions of this compound will likely focus on further clinical trials and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Gal-021 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with big-conductance calcium-activated potassium channels (BKCa channels). This compound has been shown to suppress the activity of these channels, leading to a decrease in the amplitude of macroscopic calcium-activated potassium current (IK(Ca)) in a concentration-dependent manner . Additionally, this compound interacts with M-type potassium currents and hyperpolarization-activated cationic currents, further influencing cellular ionic balance . These interactions highlight the compound’s ability to modulate ion channel activity, which is critical for various physiological processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In pituitary tumor cells (GH3 cells), the presence of this compound has been found to decrease the amplitude of depolarization-elicited calcium-activated potassium currents . This modulation of ion channel activity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of BKCa channels by this compound can lead to alterations in cellular excitability and neurotransmitter release, impacting overall cell function . Furthermore, this compound has been shown to attenuate opioid-induced respiratory depression without compromising opioid analgesia, indicating its potential therapeutic application in respiratory control disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific ion channels and enzymes. This compound binds to and inhibits BKCa channels, leading to a decrease in their open-state probability and a rightward shift in the voltage dependence of the activation curve . This inhibition is voltage-dependent and results in the lengthening of the mean closed time of BKCa channels without altering the mean open time . Additionally, this compound suppresses M-type potassium currents and hyperpolarization-activated cationic currents, further modulating cellular ionic balance . These molecular interactions highlight the compound’s ability to influence ion channel activity and cellular excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on BKCa channels and other ion currents over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodents and nonhuman primates, this compound has been shown to stimulate ventilation and attenuate opioid-induced respiratory depression in a dose-dependent manner . At higher doses, this compound can produce a modest increase in heart rate without significantly altering mean arterial pressure . The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated to ensure its safety and efficacy in clinical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, the inhibition of BKCa channels by this compound can impact metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is transported across cell membranes and distributed to various tissues, where it interacts with specific ion channels and enzymes . The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects on ion channels and other biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, further modulating its activity and function. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Properties
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLCHNQVJVCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031220 | |
| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380341-99-0 | |
| Record name | GAL-021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENA-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
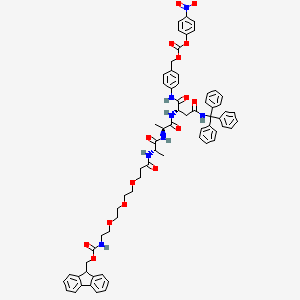
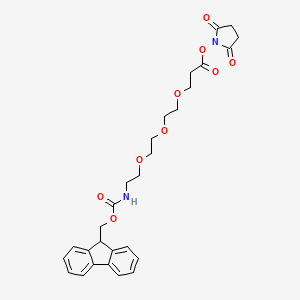


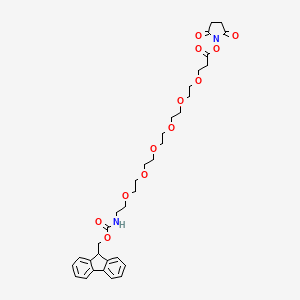



![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)
